Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate
Description
tert-Butyl ((5-aminopyridin-3-yl)methyl)carbamate is a carbamate-protected pyridine derivative featuring a tert-butyl group linked via a methyl bridge to a 5-aminopyridin-3-yl moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, proteasome inhibitors, and other bioactive molecules. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic steps while allowing deprotection under acidic conditions for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(5-aminopyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6,12H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWCXMTZUWPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most straightforward route involves Boc protection of the primary amine on (5-aminopyridin-3-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme :
Optimized Protocol
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Reagents :
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(5-Aminopyridin-3-yl)methanamine (1 eq)
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Boc₂O (1.2 eq)
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Triethylamine (1.5 eq) or DMAP (catalytic)
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Solvent: THF or DCM (anhydrous)
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Conditions :
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Temperature: 0–25°C
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Time: 4–12 hours
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Workup :
Multi-Step Synthesis from 3-Cyano-5-Nitropyridine
Nitro Reduction and Subsequent Boc Protection
This method avoids handling unstable amines by introducing the Boc group after nitro reduction.
Steps :
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Hydrogenation of 3-Cyano-5-nitropyridine :
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Boc Protection :
As described in Section 2.2.
Reductive Amination Approach
Starting from 5-Nitro-3-Pyridinecarboxaldehyde
This route employs reductive amination to construct the methylamine linker.
Steps :
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Reductive Amination :
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Nitro Reduction :
Comparison of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Boc Protection | Short route, high atom economy | Requires pure (5-aminopyridin-3-yl)methanamine | 75–85% |
| Nitro Reduction Pathway | Avoids handling unstable amines | Multi-step, moderate overall yield | 68–72% |
| Reductive Amination | Flexible for diverse analogs | Requires nitro group manipulation | 51–59% |
Analytical Data Validation
Spectral Characterization
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc-CH₃), 4.31 (m, 2H, CH₂), 6.59 (d, J = 7.2 Hz, 1H, pyridine-H), 7.20–7.31 (m, 5H, Ar-H).
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MS (ESI+) : m/z 223.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit enhanced biological activity or novel properties. The compound can undergo multiple chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups to nitro derivatives | KMnO4, H2O2 |
| Reduction | Forms primary or secondary amines | LiAlH4, NaBH4 |
| Substitution | Alters the pyridine ring via electrophilic/nucleophilic substitution | Halogens, nucleophiles |
Industrial Applications
Material Science
In the industrial sector, this compound is utilized as a building block for synthesizing polymers and other materials. Its chemical properties allow it to serve as a precursor for developing new materials with specific functionalities, contributing to advancements in material science .
Case Study 1: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor. The compound was tested against various enzyme targets, revealing significant binding affinity and inhibition rates compared to control substances.
Case Study 2: Synthesis of Antitumor Agents
Research involving structural analogs of this compound highlighted its potential in developing antitumor agents. Compounds derived from this structure were shown to inhibit cancer cell proliferation in vitro, suggesting that further exploration could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Isomerism
tert-Butyl (5-Aminopyridin-2-yl)carbamate (CAS 220731-04-4)
tert-Butyl (5-Chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1)
- Structural Difference : Contains chloro and hydroxyl groups at pyridine 5- and 3-positions, respectively.
- Impact: The electron-withdrawing chlorine and polar hydroxyl group increase acidity and reduce solubility in nonpolar solvents compared to the amino analog .
Substituent Type and Reactivity
tert-Butyl (5-Methoxypyridin-3-yl)methylcarbamate (CAS 1105675-60-2)
- Structural Difference: Methoxy group replaces the amino group at pyridine 5-position.
- Impact: Solubility: Methoxy enhances lipophilicity (LogP ≈ 2.25) compared to the polar amino group. Reactivity: Methoxy is less nucleophilic, reducing susceptibility to electrophilic substitution.
- Synthesis : Priced at $400/g (1 g scale), reflecting its use in high-value intermediates .
tert-Butyl ((5-Bromo-6-chloropyridin-3-yl)methyl)carbamate (CAS 2231673-63-3)
Heterocyclic Core Variations
tert-Butyl (5-Aminobenzo[d]isoxazol-3-yl)carbamate
- Structural Difference : Benzo[d]isoxazole replaces pyridine.
tert-Butyl (3-Cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate
- Structural Difference : Pyrazole core with fluoropyridine and cyclopropyl groups.
- Impact : Fluorine enhances metabolic stability; the pyrazole ring introduces additional hydrogen-bonding sites .
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a tert-butyl group and a 5-aminopyridine moiety, contributes to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 223.27 g/mol. The structural features include:
- Tert-butyl group : Enhances lipophilicity and solubility in organic solvents.
- Carbamate functional group : Imparts stability and potential for enzyme interaction.
- 5-Aminopyridine moiety : Suggests possible interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may function as an enzyme inhibitor , modulating enzymatic activity through competitive or allosteric binding. This mechanism is crucial for its potential applications in therapeutic settings, particularly in the development of drugs targeting various diseases.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating conditions like cancer or inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : There is potential for this compound to reduce inflammation, although detailed studies are needed to confirm these effects and elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's role as a ligand in biochemical assays, indicating its versatility in research applications beyond medicinal uses.
- Another investigation focused on its potential as an intermediate in synthesizing more complex organic molecules, showcasing its importance in chemical research.
Future Directions
Further research is essential to fully understand the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy of the compound in living organisms.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate in a multi-step reaction?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, tert-butyl carbamate intermediates are often prepared via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) using catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene . Post-synthetic steps may include reduction with Fe powder and NH₄Cl in ethanol to yield the final amine product . Purification via column chromatography (silica gel, gradient elution) and characterization by LC-MS or NMR are critical for verifying intermediate and final product integrity.
Q. How can researchers confirm the structural identity of this compound derivatives?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and advanced NMR techniques (e.g., ¹H/¹³C, DEPT, HSQC) are essential. For pyridine-containing derivatives, ¹⁹F NMR and NOESY experiments help resolve regiochemistry and confirm substituent positions . Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like carbamate C=O stretches (~1680–1720 cm⁻¹).
Q. What are the recommended storage conditions for air-sensitive intermediates in the synthesis of this compound?
- Methodological Answer : Store under nitrogen or argon at –20°C in amber vials to prevent oxidation or hydrolysis. Desiccants like silica gel are recommended for hygroscopic intermediates. For long-term stability, lyophilization may be employed for solid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism, dynamic effects, or impurities. For example, rotameric splitting in tert-butyl groups can complicate ¹H NMR interpretation. Use variable-temperature NMR to assess conformational dynamics . Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data. Contradictions in LC-MS retention times may require orthogonal methods like HPLC with diode-array detection (DAD) to rule out co-eluting impurities .
Q. What strategies optimize regioselectivity in the functionalization of the pyridine ring in this compound?
- Methodological Answer : Directing groups (e.g., –NHBoc) can enhance regioselectivity during electrophilic substitution. For fluorination or halogenation, use Lewis acids like BF₃·Et₂O to activate specific positions . Computational tools (e.g., Molecular Electrostatic Potential maps) predict reactive sites, while kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) refine reaction pathways .
Q. How do steric and electronic effects influence the hydrogen-bonding network in tert-butyl carbamate crystals?
- Methodological Answer : Crystallographic studies reveal that the tert-butyl group introduces steric hindrance, reducing intermolecular H-bonding. In contrast, the carbamate NH group participates in strong H-bonds with carbonyl acceptors. Use Mercury software to analyze packing diagrams and Hirshfeld surfaces from XRD data. For example, Das et al. (2016) demonstrated that tert-butyl carbamates form weaker C–H···O interactions compared to smaller alkyl carbamates, impacting solubility and stability .
Q. What computational methods predict the reactivity of this compound in catalytic cycles?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies for reactions like Suzuki-Miyaura couplings. Solvent effects are incorporated via PCM models. For photoredox applications (e.g., amination), TD-DFT predicts charge-transfer states and redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
